molecular formula C9H9IOS B14068684 1-(2-Iodo-6-mercaptophenyl)propan-2-one

1-(2-Iodo-6-mercaptophenyl)propan-2-one

Katalognummer: B14068684
Molekulargewicht: 292.14 g/mol
InChI-Schlüssel: KLHXCOUKFDTOCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodo-6-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . It is characterized by the presence of iodine and sulfur atoms attached to a phenyl ring, making it a unique compound in organic chemistry.

Vorbereitungsmethoden

The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Iodo-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodo-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Iodo-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its iodine and mercapto groups. These interactions can lead to the modification of proteins and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Iodo-6-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Bromo-6-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chloro-6-mercaptophenyl)propan-2-one: Contains a chlorine atom instead of iodine.

    1-(2-Fluoro-6-mercaptophenyl)propan-2-one: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.

Eigenschaften

Molekularformel

C9H9IOS

Molekulargewicht

292.14 g/mol

IUPAC-Name

1-(2-iodo-6-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9IOS/c1-6(11)5-7-8(10)3-2-4-9(7)12/h2-4,12H,5H2,1H3

InChI-Schlüssel

KLHXCOUKFDTOCS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC=C1I)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.